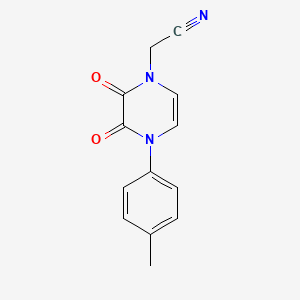

2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

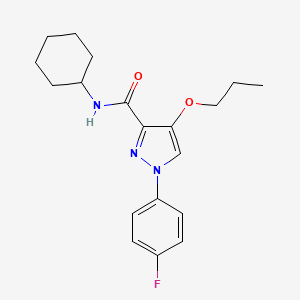

2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile, also known as PTDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTDA is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

Synthesis of Pyrrol Derivatives

(3-Aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles have been synthesized through a three-component reaction involving methyl 4-aryl-2,4-dioxobutanoates, aromatic aldehyde, and 2-aminoacetonitrile sulfate. This process involves the formation of Schiff base, followed by Michael-type addition and cyclization, demonstrating the compound's utility in creating complex molecular structures (Gein, Buldakova, & Dmitriev, 2019).

Green Synthesis Methods

A green synthesis method has been developed for 2-amino-6-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-4-aryl-4H-pyran-3,5-dicarbonitriles, showcasing the compound's role in eco-friendly chemical processes. The method features high yield, broad substrate scope, and shorter reaction times (Maheshwari & Satyanarayana, 2019).

Cyanoacetylation Reactions

Cyanoacetylation of 5-Aminopyrazole leading to the synthesis of 2-(1-Aryl-4- substituted pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile Derivatives illustrates the compound's application in the creation of pyrazolo[3,4-d]pyrimidin derivatives, important in various chemical reactions (Salaheldin, 2009).

Synthesis of Heterocycles

The compound serves as a key intermediate in the synthesis of polyfunctionally substituted heterocycles, such as pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some synthesized compounds exhibited antioxidant activity, highlighting the compound's potential in pharmacological research (El‐Mekabaty, 2015).

Chemical Properties and Analysis

Spectroscopic Analysis

Spectroscopic analysis has been performed on compounds like 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile, showcasing the detailed geometric and vibrational characteristics. Such analysis is crucial for understanding the structural and electronic properties of the compound (El-Nahass, Kamel, & El-Menyawy, 2011).

Mecanismo De Acción

Target of Action

It is known that similar compounds with an indole nucleus have shown clinical and biological applications, binding with high affinity to multiple receptors .

Mode of Action

For instance, a compound named O4I1 has been found to enhance the expression of the Oct3/4 gene, a key functional protein in cell division .

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Pharmacokinetics

The compound’s solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been found to have diverse biological activities and therapeutic possibilities .

Propiedades

IUPAC Name |

2-[4-(4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-10-2-4-11(5-3-10)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTITUDLCHYYTGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea](/img/structure/B2453052.png)

![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)

![5-(benzo[d]thiazol-2-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2453058.png)

![2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2453059.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)

![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)

![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2453073.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2453074.png)